2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester
Description
This compound is a methyl ester derivative of 2-naphthalenecarboxylic acid substituted with acetyloxy groups at positions 4 and 6 and methoxy groups at positions 5 and 6. The naphthalene core contributes to aromatic stability, while the acetyloxy (ester) and methoxy (ether) substituents enhance lipophilicity and influence steric and electronic properties.
Properties
Molecular Formula |
C18H18O8 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
methyl 4,6-diacetyloxy-5,7-dimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H18O8/c1-9(19)25-13-8-12(18(21)24-5)6-11-7-14(22-3)16(26-10(2)20)17(23-4)15(11)13/h6-8H,1-5H3 |
InChI Key |
XARNCHKTMFKKNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C(=C2OC)OC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy groups are introduced through acetylation reactions using acetic anhydride and a base such as pyridine. The methoxy groups are added via methylation reactions using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthalenemethanol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Notes
- Direct data on the target compound’s synthesis, toxicity, or commercial use is absent in the provided evidence; comparisons rely on structural analogs.
Biological Activity
2-Naphthalenecarboxylic acid, 4,6-bis(acetyloxy)-5,7-dimethoxy-, methyl ester (CAS number: 115061-31-9) is a derivative of naphthalene known for its potential biological activities. This compound possesses a complex structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C17H16O7
- Molecular Weight : 332.3 g/mol
- Structure : The compound features two acetoxy groups and methoxy substituents on the naphthalene ring, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of 2-naphthalenecarboxylic acid derivatives has been studied in various contexts, including their effects on enzyme inhibition, anti-inflammatory properties, and potential anticancer activities.
Enzyme Inhibition
Research indicates that naphthalene derivatives can act as inhibitors of specific enzymes. For instance, studies have highlighted the inhibitory effects of similar compounds on 5-alpha reductase, an enzyme linked to conditions such as benign prostatic hyperplasia and male pattern baldness. The most potent inhibitors identified had IC50 values in the low micromolar range, demonstrating significant enzyme interaction potential .
Anticancer Activity
Several studies have explored the anticancer properties of naphthalene derivatives. For example, compounds structurally related to 2-naphthalenecarboxylic acid have shown cytotoxic effects against various cancer cell lines. These effects are often attributed to their ability to induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Properties
Naphthalene derivatives also exhibit anti-inflammatory activities. Compounds with similar structural features have been reported to reduce inflammation markers in vitro and in vivo, suggesting a potential role in treating inflammatory diseases .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
